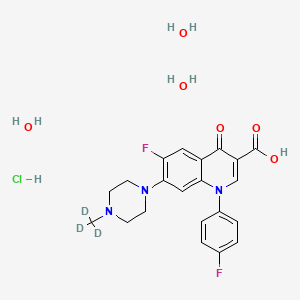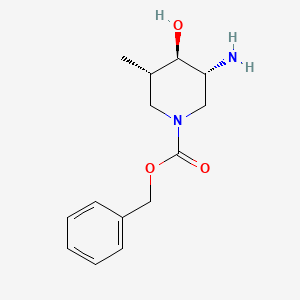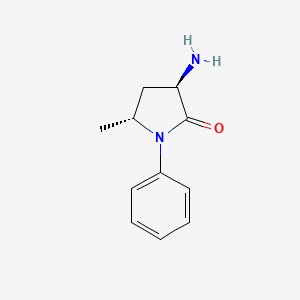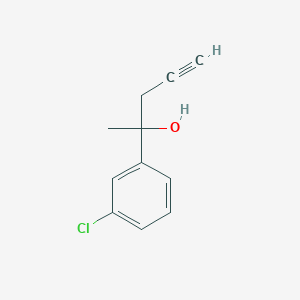![molecular formula C24H46FeP2 B11927284 1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene](/img/structure/B11927284.png)
1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene is a chiral organophosphorus compound that features a ferrocene backbone with two diethylphosphetanyl groups. This compound is notable for its unique structure and its applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
The synthesis of 1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene typically involves the reaction of ferrocene with diethylphosphetane. The reaction conditions often require the use of a base, such as sodium hydride, to deprotonate the diethylphosphetane, facilitating its nucleophilic attack on the ferrocene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different organophosphorus compounds.
Substitution: The diethylphosphetanyl groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene has several scientific research applications:
Catalysis: It is used as a ligand in asymmetric catalysis, aiding in the production of chiral molecules.
Materials Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.
Biology and Medicine:
Wirkmechanismus
The mechanism by which 1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene exerts its effects involves its interaction with molecular targets through its phosphorus atoms. These interactions can influence various pathways, particularly in catalytic processes where the compound acts as a ligand, stabilizing transition states and facilitating reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other ferrocene derivatives with different substituents, such as:
1,1’-bis(diphenylphosphino)ferrocene: Known for its use in catalysis.
1,1’-bis(dialkylphosphino)ferrocene: Varies in the alkyl groups attached to the phosphorus atoms.
1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene is unique due to its chiral diethylphosphetanyl groups, which provide specific advantages in asymmetric catalysis compared to its analogs.
Eigenschaften
Molekularformel |
C24H46FeP2 |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
(2S,4S)-1-cyclopentyl-2,4-diethylphosphetane;iron |
InChI |
InChI=1S/2C12H23P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*10-12H,3-9H2,1-2H3;/t2*10-,11-;/m00./s1 |
InChI-Schlüssel |
IACTYUFFHOYITF-XTQNZXNBSA-N |
Isomerische SMILES |
CC[C@H]1C[C@@H](P1C2CCCC2)CC.CC[C@H]1C[C@@H](P1C2CCCC2)CC.[Fe] |
Kanonische SMILES |
CCC1CC(P1C2CCCC2)CC.CCC1CC(P1C2CCCC2)CC.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)




![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)
![(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)

![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)

![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate](/img/structure/B11927267.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)
